5-(2,5-Difluorophenyl)-2-formylphenol
Description
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKLHNCXQFPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685134 | |
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-23-5 | |
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-difluorotoluene as a starting material, which undergoes a series of reactions including formylation and hydroxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-(2,5-Difluorophenyl)-2-formylphenol can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and suitable solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
5-(2,5-Difluorophenyl)-2-formylphenol is explored as a building block for pharmaceutical compounds with potential anticancer and anti-inflammatory properties. Its structure allows for modifications that can enhance biological activity.
- Case Study : A series of derivatives were synthesized to evaluate their anticancer efficacy. The presence of the difluorophenyl group was found to significantly influence the compounds' interactions with cancer cell lines, leading to promising results in inhibiting tumor growth .
Materials Science
The compound is investigated for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with enhanced durability and functionality.
- Application Example : In polymer chemistry, derivatives of this compound have been utilized to synthesize high-performance polymers with improved thermal stability and mechanical properties .
Biological Studies
As a biochemical probe, this compound is used in assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activities makes it valuable for understanding various biological pathways.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-2-formylphenol in biological systems involves its interaction with specific molecular targets. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Fluorinated Aromatic Compounds
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives (): These TRK kinase inhibitors share the 2,5-difluorophenyl group but incorporate heterocyclic systems (pyrazolo-pyrimidine, pyrrolidine) instead of a phenol core. The fluorine atoms likely enhance binding affinity and metabolic stability in these kinase inhibitors, a property that may extrapolate to 5-(2,5-Difluorophenyl)-2-formylphenol in medicinal contexts .
- Non-Fluorinated Phenolic Analogues: Compounds like 5-hydroxymethylfurfural (HMF, ) lack fluorine substituents but share a phenolic/formyl framework. HMF’s formyl group is oxidized to carboxylic acid derivatives (e.g., 2,5-furandicarboxylic acid), whereas fluorinated derivatives like this compound may exhibit slower oxidation kinetics due to electron-withdrawing fluorine effects .
Physicochemical Properties
Q & A
Q. How to align ontological assumptions (e.g., molecular behavior) with epistemological goals in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
